molecular formula C14H19NO2 B11814483 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid

Katalognummer: B11814483
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: SMKPOOKSKDOPST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring and an ethyl-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Phenyl Ring: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might target the phenyl ring or the acetic acid moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid could have several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, altering their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-(pyrrolidin-1-yl)acetic acid: Lacks the ethyl substitution on the phenyl ring.

    2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid: Has a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

2-(4-ethylphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)13(14(16)17)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

SMKPOOKSKDOPST-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.